![molecular formula C6H4BrN3 B567892 6-Bromo-1H-pyrazolo[4,3-c]pyridine CAS No. 1206973-12-7](/img/structure/B567892.png)

6-Bromo-1H-pyrazolo[4,3-c]pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

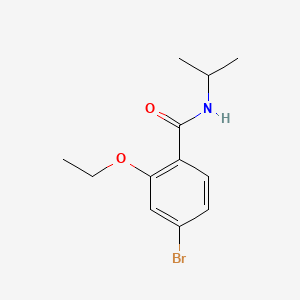

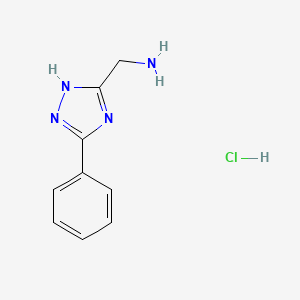

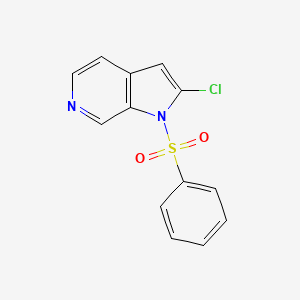

6-Bromo-1H-pyrazolo[4,3-c]pyridine is a chemical compound with the empirical formula C6H4BrN3 . It is used in various fields of research .

Synthesis Analysis

Based on the information retrieved, the synthesis of 1H-pyrazolo[4,3-c]pyridine derivatives, including 6-Bromo-1H-pyrazolo[4,3-c]pyridine, involves scaffold hopping and computer-aided drug design . A wide variety of aryl and heteroaryl-boronic acids can be coupled with pyrazolo[4,3-c]pyridines with high selectivity .Molecular Structure Analysis

The molecular weight of 6-Bromo-1H-pyrazolo[4,3-c]pyridine is 198.02 . The SMILES string representation of its structure is Brc1cc2[nH]ncc2cn1 .Chemical Reactions Analysis

The catalytic activity of AC-SO3H was investigated for the synthesis of ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetra-hydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate .Physical And Chemical Properties Analysis

6-Bromo-1H-pyrazolo[4,3-c]pyridine is a solid compound . More detailed physical and chemical properties were not found in the retrieved documents.Aplicaciones Científicas De Investigación

6-Bromo-1H-pyrazolo[4,3-c]pyridine derivatives have been synthesized and evaluated for anti-inflammatory and analgesic activities. Some derivatives exhibited excellent anti-inflammatory and analgesic activities, comparing favorably with standard drugs like indomethacin and diclofenac sodium (Chamakuri, Murthy, & Yellu, 2016).

New polyheterocyclic ring systems derived from 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine have been synthesized. These compounds showed promising in vitro antibacterial properties (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).

Various 5-Bromo-1H-pyrazolo[3,4-b]pyridine linked sulfonamide derivatives have been synthesized and evaluated for their antibacterial and antioxidant activities. Several compounds demonstrated significant antibacterial and antioxidant properties (Variya, Panchal, & Patel, 2019).

A study on hydrogen-bonded dimers in 6-(4-bromophenyl)-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridine and chains of rings in 3-(4-nitrophenyl)-4-phenyl-1H-pyrazolo[3,4-b]pyridine highlights their molecular aggregation and potential applications in materials science (Quiroga, Trilleras, Hursthouse, Cobo, & Glidewell, 2010).

Pyrazolo[3,4-b]pyridines like 1H-pyrazolo[3,4-b]pyridines have numerous biomedical applications, including as potential drug scaffolds, due to their diverse substituent variations and synthetic methods (Donaire-Arias et al., 2022).

Ruthenium(III) complexes containing (pyrazolyl)pyridine showed potential applications in biological studies and minimal cytotoxic activity against cancer cell lines (Omondi, Ojwach, Jaganyi, & Fatokun, 2018).

The use of 3-(2-Bromoacetyl)-2H-chromen-2-one in synthesizing heterocyclic compounds incorporating coumarin showed significant in vitro anticancer activity against various human cancer cell lines (Mohareb & MegallyAbdo, 2015).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

6-bromo-1H-pyrazolo[4,3-c]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrN3/c7-6-1-5-4(2-8-6)3-9-10-5/h1-3H,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGKALOYNTWMFKJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CN=C1Br)C=NN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90743378 |

Source

|

| Record name | 6-Bromo-1H-pyrazolo[4,3-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-1H-pyrazolo[4,3-c]pyridine | |

CAS RN |

1206973-12-7 |

Source

|

| Record name | 6-Bromo-1H-pyrazolo[4,3-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

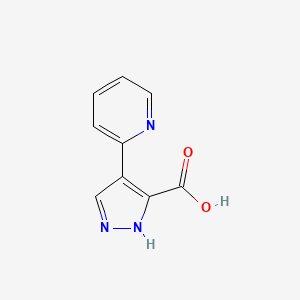

![2-Amino-4-(4-chloro-2-(2-(4-fluoro-1H-pyrazol-1-yl)ethoxy)-6-methylphenyl)-N-(2,2-difluoropropyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide](/img/structure/B567811.png)

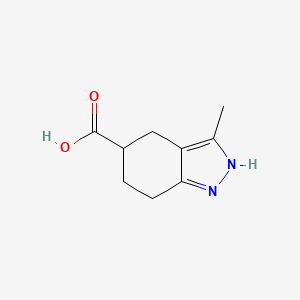

![3-Chloro-1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B567827.png)